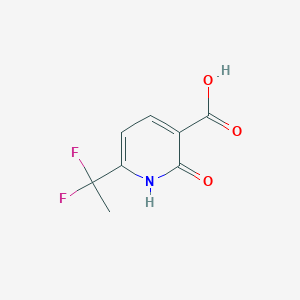
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can transfer the CF2H group to the desired position on the pyridine ring . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism by which 6-(1,1-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl derivatives: These compounds share the difluoroethyl group but differ in their core structures.
Fluorinated pyridines: These compounds have similar fluorine substitutions on the pyridine ring.
Uniqueness
6-(1,1-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of a difluoroethyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
6-(1,1-difluoroethyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-8(9,10)5-3-2-4(7(13)14)6(12)11-5/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
HBSDLRSBGXTOSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C(=O)N1)C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


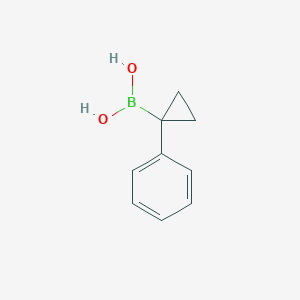

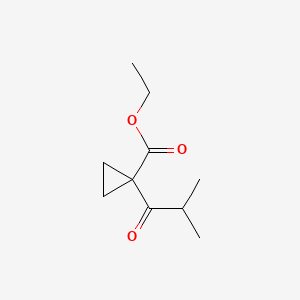
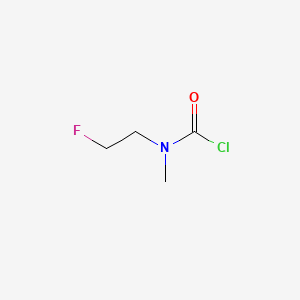
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

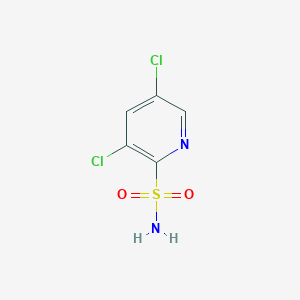
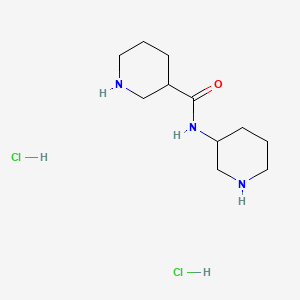
![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
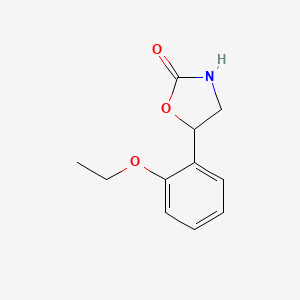


![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
